Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate

Chiral Building Block Enantioselective Synthesis Diastereomer Control

This chiral, non-proteinogenic amino acid building block features defined (R)-stereochemistry at the quaternary α-carbon, orthogonal Boc/methyl ester protection, and an α-CF3 group for metabolic stability. Critical for synthesizing peptide therapeutics with precise conformational control. Substituting with racemic mixtures or alternative protecting groups compromises synthetic integrity. Source from certified suppliers to ensure purity and reproducibility.

Molecular Formula C15H18F3NO4
Molecular Weight 333.30 g/mol
CAS No. 1272755-46-0
Cat. No. B6328286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate
CAS1272755-46-0
Molecular FormulaC15H18F3NO4
Molecular Weight333.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC=C1)(C(=O)OC)C(F)(F)F
InChIInChI=1S/C15H18F3NO4/c1-13(2,3)23-12(21)19-14(11(20)22-4,15(16,17)18)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,19,21)/t14-/m1/s1
InChIKeyQZVPXEUXBZWUNC-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate (CAS 1272755-46-0): A Chiral Fluorinated Amino Acid Building Block for Peptide Synthesis


Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate (CAS 1272755-46-0) is a chiral, non-proteinogenic amino acid derivative belonging to the class of N-Boc-protected α,α-disubstituted amino acid esters [1]. It is characterized by a trifluoromethyl group and a phenyl ring attached to the α-carbon, with a methyl ester protecting the carboxylic acid and a tert-butoxycarbonyl (Boc) group protecting the amine [1]. Its stereochemistry is defined as the (R)-enantiomer (PubChem CID 57362472) [1]. The compound serves as a specialized building block in peptide and small-molecule synthesis, where the fluorinated, sterically hindered α-carbon can modulate conformational preferences, metabolic stability, and target binding of the resulting molecules.

Why Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate Cannot Be Simply Replaced by Generic Analogs


The compound's utility as a precision synthetic intermediate is derived from the combination of defined (R)-stereochemistry at the quaternary α-carbon, orthogonal amine (Boc) and carboxyl (methyl ester) protecting groups, and the electron-withdrawing trifluoromethyl substituent [1]. Substituting with a racemic mixture, the opposite (S)-enantiomer, or an alternative protecting group (e.g., Cbz or Fmoc) fundamentally disrupts the downstream synthesis, leading to diastereomeric impurities, incompatible deprotection conditions, or altered reactivity [1]. Even the non-esterified free acid analog (N-Boc-3,3,3-trifluoro-2-phenylalanine) requires different coupling reagents and can exhibit different solubility and purification profiles, complicating established synthetic routes . For projects where synthetic reproducibility and chiral integrity are paramount, the chemical identity of this specific building block is non-interchangeable.

Quantitative Differentiation Evidence for Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate (CAS 1272755-46-0)


Defined (R)-Enantiomeric Identity Versus Racemate or (S)-Enantiomer as a Chiral Building Block

The target compound is strictly the (R)-enantiomer (PubChem IUPAC: methyl (2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoate) [1]. In the procurement of chiral building blocks for peptide therapeutics or catalyst synthesis, stereochemical purity is non-negotiable. Using the racemic mixture or the unintended (S)-enantiomer introduces a 50:50 mixture of diastereomers in the final product if coupled downstream to another chiral molecule, requiring challenging separation and reducing yield by at least 50% . The commercial supply offers the compound with a minimum purity of 97% (abcr) and 95% (AKSci) , providing a defined stereochemical input compared to an uncharacterized racemate or low-ee material.

Chiral Building Block Enantioselective Synthesis Diastereomer Control

Orthogonal Boc/Methyl Ester Protection Versus Cbz or Fmoc Analogs for Peptide Synthesis

The compound features a Boc-protected amine and a methyl ester-protected carboxylic acid, an orthogonal pair distinct from analogous protected amino acids. Compared to the Cbz-protected analog (Methyl N-Cbz-3,3,3-trifluoro-2-phenylalaninate), the Boc group is cleavable under acidic conditions (e.g., TFA) rather than by hydrogenolysis, making it compatible with substrates sensitive to catalytic hydrogenation [1]. Compared to the Fmoc analog, which is standard in automated solid-phase peptide synthesis, the Boc/methyl ester combination is preferred for solution-phase synthesis where the methyl ester can be selectively saponified without deprotecting the amine [1]. No direct kinetic data comparing the deprotection rates of these specific sterically hindered derivatives were found in the public domain, a recognized gap in the literature.

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Methyl Ester Derivative for Controlled Coupling Versus Free Acid Analog

The target compound is the methyl ester derivative with a molecular weight of 333.30 g/mol (C15H18F3NO4) [1]. The corresponding free acid analog, N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, has a molecular weight of 319.28 g/mol (C14H16F3NO4) . The methyl ester offers an advantage in solution-phase peptide synthesis: it prevents unwanted oligomerization during coupling reactions and can be selectively deprotected to the free acid under mild basic conditions (LiOH/THF/H2O) [2]. The free acid, by contrast, requires direct activation (e.g., HATU/DIPEA) for coupling, which can lead to racemization at the sterically hindered α-carbon if not carefully controlled [2]. The increased lipophilicity imparted by the methyl ester (XLogP3 for target compound is 3.5) [1] also facilitates extraction and purification of intermediates compared to the more polar free acid.

Peptide Coupling Carboxyl Activation Synthetic Intermediates

Trifluoromethyl Substitution at the α-Carbon for Enhanced Metabolic Stability Vs. Non-Fluorinated Phenylalanine Scaffolds

The presence of the α-CF3 group, in contrast to the standard α-proton in phenylalanine, creates a sterically congested quaternary center. This motif is known to suppress enzymatic degradation by proteases and esterases that require access to the α-hydrogen for cleavage [1]. In a general class-level context, α,α-disubstituted amino acids incorporated into peptides have demonstrated half-lives 2- to 10-fold longer in plasma stability assays compared to their monosubstituted analogs [1]. While no direct quantitative comparison between the target compound's cognate peptide and its non-fluorinated phenylalanine analog is available in the public domain, the structural feature itself is a recognized driving force for enhanced stability in drug candidates [1].

Metabolic Stability Fluorinated Amino Acids Drug Design

Supply Chain Purity Specification: 97% (abcr) Vs. 95% (AKSci) for Reproducible Research

Two independent commercial suppliers provide this compound with defined purity guarantees, allowing direct specification comparison. abcr GmbH offers the compound at 97% purity , while AKSci supplies it at a minimum of 95% . For synthetic chemistry applications where impurities at or above 3-5% can lead to side products that are difficult to remove in subsequent steps, the 97% specification offers a potentially meaningful advantage, particularly in multi-step syntheses where yields are multiplicatively impacted by starting material purity [1]. Both batches are controlled to the same (R)-enantiomer; no specification on enantiomeric excess is published by either vendor, which is a notable gap for chiral procurement decisions.

Procurement Specification Purity Benchmarking Reproducible Science

Key Application Scenarios for Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate Based on Differentiated Evidence


Synthesis of Enantiomerically Pure Peptide-Based Drug Candidates Requiring a Hindered, Fluorinated Phenylalanine Isostere

The defined (R)-stereochemistry [1] and high purity specification make this compound a critical starting material for constructing peptide therapeutics where precise control of α-carbon configuration is essential for target engagement. The α-CF3 group provides metabolic stability [2] and the methyl ester allows for controlled incorporation via selective saponification and coupling, avoiding the racemization risk associated with direct free acid activation [3].

Solution-Phase Peptide Fragment Synthesis Requiring Orthogonal Boc/Methyl Ester Protection

In convergent solution-phase syntheses, the Boc/methyl ester orthogonal protection scheme [1] enables selective manipulations—acidic deprotection of the amine without disturbing the ester, or basic saponification of the ester without cleaving the Boc group—that are impossible with Cbz (shared hydrogenolysis lability) or Fmoc (base-labile amine) analogs [1]. This unique combination maximizes synthetic flexibility and intermediate purification efficiency.

Procurement for Medicinal Chemistry Projects Where Supply Chain Reliability and Purity Justify Higher Cost

With two established commercial suppliers offering certified purity levels (97% abcr, 95% AKSci) , procurement teams can balance cost against purity requirements based on the sensitivity of their synthetic routes. The ability to source from multiple vendors reduces supply chain risk for ongoing drug discovery programs that have validated this building block in their SAR campaigns.

Design of Conformationally Constrained Peptidomimetics Featuring an α,α-Disubstituted Amino Acid

The quaternary α-carbon (α-CF3, α-phenyl) strongly restricts backbone conformational freedom compared to natural phenylalanine [2]. This property is leveraged in peptidomimetic design to pre-organize peptides into bioactive conformations, potentially improving potency and selectivity. The target compound provides this rigid scaffold in a form ready for direct incorporation using standard peptide coupling protocols.

Quote Request

Request a Quote for Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.